molecular formula C20H18FN5O2S2 B2686397 N-(2-{6-[(4-fluorobenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide CAS No. 872996-95-7

N-(2-{6-[(4-fluorobenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide

Cat. No. B2686397
M. Wt: 443.52
InChI Key: XRXYKBDPPLXYSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-{6-[(4-fluorobenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide” is a chemical compound with the molecular formula C20H18FN5O2S2 and a molecular weight of 443.521. It is intended for research use only and is not for human or veterinary use1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized via aromatic nucleophilic substitution2.



Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups. It includes a [1,2,4]triazolo[4,3-b]pyridazin ring, a benzenesulfonamide group, and a fluorobenzylthio group1.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound. However, similar compounds have been used in various chemical reactions, including aromatic nucleophilic substitution2.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available resources. However, it’s known that the compound is intended for research use only1.


Scientific Research Applications

Anticonvulsant Activity

  • Research indicates that compounds similar to N-(2-{6-[(4-fluorobenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide exhibit potent anticonvulsant activity. One study synthesized various 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines, demonstrating significant efficacy against maximal electroshock-induced seizures in rats (Kelley et al., 1995).

Antibacterial and Antifungal Activity

  • A series of pyrazoline and pyrazole derivatives, including compounds with benzenesulfonamide moieties, showed notable antibacterial and antifungal properties. This research underlines the potential of similar compounds for antimicrobial applications (Hassan, 2013).

Enzyme Inhibition and Antioxidant Properties

  • Sulfonamides incorporating triazine structural motifs, akin to the subject compound, have been investigated for their antioxidant properties and enzyme inhibitory profiles. These compounds showed moderate antioxidant activities and potent inhibitory effects against various enzymes, suggesting their potential in treating diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).

Carbonic Anhydrase Isozyme Inhibition

  • Research on benzenesulfonamides with similar structural features to N-(2-{6-[(4-fluorobenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide indicates their effectiveness as inhibitors of human carbonic anhydrase isozymes. These findings could be relevant for developing treatments for conditions associated with these isozymes (Alafeefy et al., 2015).

Anti-Asthmatic Activity

  • Compounds structurally similar to the subject compound have shown potential in treating asthma and other respiratory diseases due to their ability to inhibit bronchoconstriction (Kuwahara et al., 1997).

Anticancer and Anti-HIV Activities

  • Studies reveal that benzenesulfonamide derivatives, including triazolo[4,3-a]pyrid-3-yl variations, exhibit moderate anti-HIV and anticancer activities. This underscores the potential application of related compounds in HIV treatment and cancer therapy (Brzozowski, 1998).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources. However, it’s important to note that this compound is intended for research use only and is not for human or veterinary use1.


Future Directions

The future directions for this compound could involve further research into its potential applications, particularly given the activities observed in structurally similar compounds2. However, more research is needed to fully understand its properties and potential uses.


Please note that this analysis is based on the limited information available and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical expert.


properties

IUPAC Name

N-[2-[6-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O2S2/c21-16-8-6-15(7-9-16)14-29-20-11-10-18-23-24-19(26(18)25-20)12-13-22-30(27,28)17-4-2-1-3-5-17/h1-11,22H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXYKBDPPLXYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(6-{[(4-Fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide

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